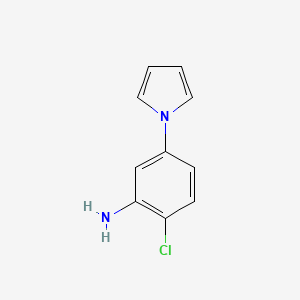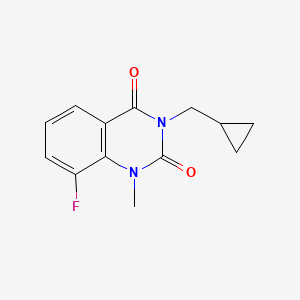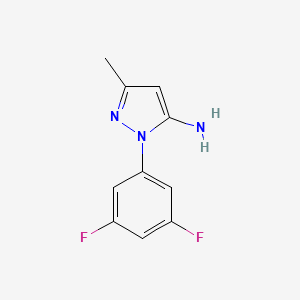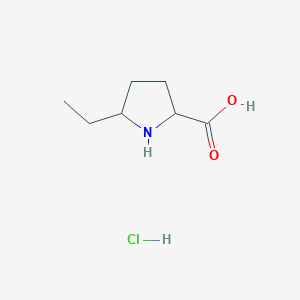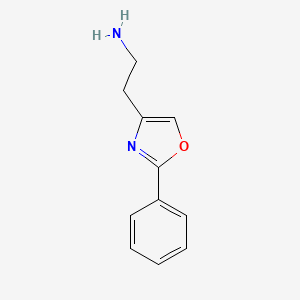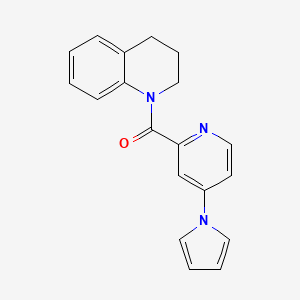
(4-(1H-pyrrol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1H-pyrrol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone, also known as PPQ-102, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPQ-102 is a small molecule that is being studied for its ability to modulate the activity of certain proteins and enzymes in the body, which could lead to the development of new treatments for a variety of diseases.
科学的研究の応用
Electrochemical and Optical Properties
This compound has been used in the synthesis of a novel dithieno [3,2- b :2’, 3’ -d ]pyrrole (DTP) derivative . The corresponding polymer exhibited reversible electrochromic behavior with a high optical contrast and coloration efficiency . This makes it potentially useful in applications such as energy storage, energy trapping, energy translation, sensors, and flexible electronics .
Synthesis of Polysubstituted Derivatives
The compound has been used in the synthesis of polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives . These derivatives have potential applications in various fields due to their diverse biological activities .
Antifungal Effects
The compound and its corresponding products have been assessed for their in vitro antifungal effect on six strains of Candida species . This suggests potential applications in the development of new antifungal agents .
Anti-Tumoral Effects
The compound has been evaluated for its effects on tumor cell viability . It has potential applications in the development of new anticancer agents, as it has been tested on two human tumor cell lines .
Bioactivity
The compound has been used in the synthesis of derivatives that have shown bioactivity . These derivatives have potential applications in the development of new drugs and therapeutic agents .
Energy Applications
The compound has been used in the synthesis of a novel polymer that has potential applications in energy-related devices . These include solar cells, light emitting devices, and capacitors .
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(4-pyrrol-1-ylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c23-19(22-13-5-7-15-6-1-2-8-18(15)22)17-14-16(9-10-20-17)21-11-3-4-12-21/h1-4,6,8-12,14H,5,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDBJAGFHQNIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=CC(=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[cyclohexyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2554961.png)

![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554963.png)
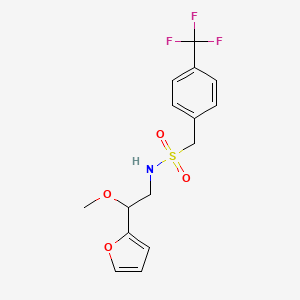
![benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/no-structure.png)
![2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2554969.png)

![2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2554973.png)
![Ethyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2554975.png)
